![molecular formula C12H12O4 B2488143 Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate CAS No. 1432323-84-6](/img/structure/B2488143.png)
Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate
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Overview
Description
Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate is a research chemical . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, such as Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate, have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran derivatives have been found to exhibit antibacterial activities . They have been tested for their cytotoxic properties on human cancer cells and healthy cells, and screened for antibacterial activities using standard and clinical strains .
Anti-Oxidative Activity
Benzofuran compounds are known for their anti-oxidative activities . They can help in neutralizing harmful free radicals in the body, thereby potentially preventing oxidative stress and related diseases .
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Drug Development
Benzofuran compounds are potential natural drug lead compounds . They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications .
Synthesis of Complex Benzofuran Derivatives
Benzofuran compounds are used in the synthesis of complex benzofuran derivatives . Novel methods for constructing benzofuran rings have been discovered, which are conducive to the construction of complex benzofuran ring systems .
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
IUPAC Name |
ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-15-11(14)6-8-7-16-12-9(8)4-3-5-10(12)13/h3-5,7,13H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLILZPOCXZBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=COC2=C1C=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate |
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